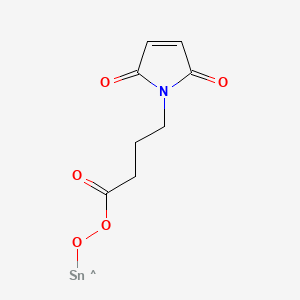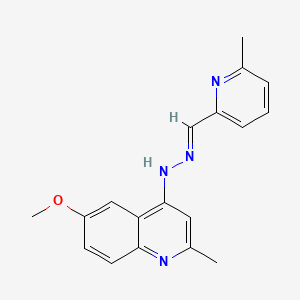
2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine typically involves the condensation of 2-methyl-6-methoxyquinoline-4-amine with 6-methylpyridine-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylacetamide, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Chemical Reactions Analysis
6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promising activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or the elimination of microbial pathogens .
Comparison with Similar Compounds
6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the quinoline ring. Similar compounds include:
2-methylquinoline: Lacks the methoxy group and has different biological activities.
6-methoxyquinoline: Lacks the methyl group and has different chemical reactivity.
6-methoxy-2-methylquinoline: Similar but lacks the pyridin-2-ylmethylideneamino group, resulting in different biological and chemical properties.
Properties
CAS No. |
29125-43-7 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C18H18N4O/c1-12-5-4-6-14(20-12)11-19-22-18-9-13(2)21-17-8-7-15(23-3)10-16(17)18/h4-11H,1-3H3,(H,21,22)/b19-11+ |
InChI Key |
CWDRZKRXDUBWCO-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC2=C3C=C(C=CC3=NC(=C2)C)OC |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC2=C3C=C(C=CC3=NC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



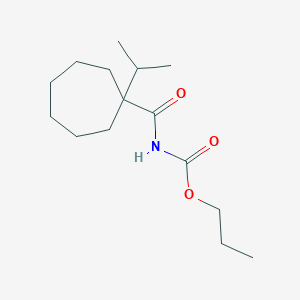
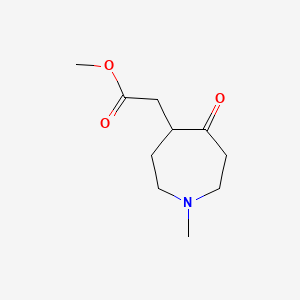
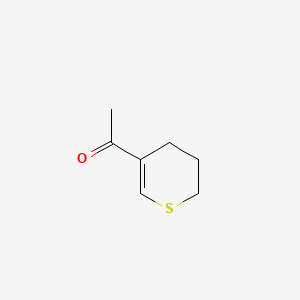
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
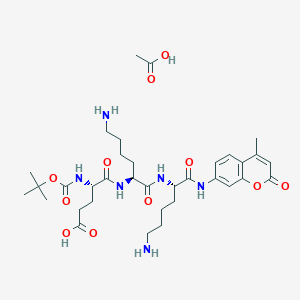


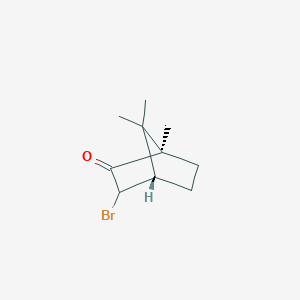

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)


